SBI-797812

Description

Properties

IUPAC Name |

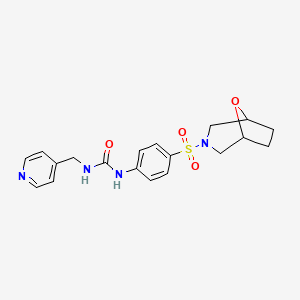

1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSOHNHLOLGQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-797812: A Technical Guide to its Mechanism of Action in the NAD+ Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various enzymes involved in key cellular processes, including DNA repair, cell signaling, and epigenetics.[1] The intracellular levels of NAD+ decline with age and in various pathological conditions, making the enhancement of NAD+ biosynthesis a promising therapeutic strategy. The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2] SBI-797812 is a novel small molecule activator of NAMPT that has demonstrated the potential to augment NAD+ levels in both in vitro and in vivo models.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the key enzyme in the NAD+ salvage pathway.[3] Its mechanism is multifaceted, leading to a significant increase in the catalytic efficiency of NAMPT.

The primary mechanisms of action of this compound include:

-

Enhanced NMN Formation: this compound shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.

-

Increased ATP Affinity: The compound increases the affinity of NAMPT for its co-substrate, ATP. This is crucial as the conversion of NAM and phosphoribosyl pyrophosphate (PRPP) to NMN is an ATP-dependent process.

-

Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated form of NAMPT at the His247 residue, a key step in the enzyme's catalytic cycle.

-

Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction, which can be inhibitory at high concentrations.

-

Blunting of NAD+ Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its downstream product, NAD+. This allows for sustained NMN production even as NAD+ levels rise.

These combined effects effectively turn NAMPT into a "super catalyst," leading to a more efficient generation of NMN and a subsequent increase in intracellular NAD+ pools.

Quantitative Data

The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Source |

| EC50 for NAMPT Activation | 0.37 ± 0.06 µM | Purified Human NAMPT | |

| Maximal Fold Stimulation of NMN Formation | 2.1-fold | Purified Human NAMPT | |

| NMN Increase in A549 Cells (10 µM) | 17.4-fold | A549 Human Lung Carcinoma | |

| NAD+ Increase in A549 Cells (10 µM) | 2.2-fold | A549 Human Lung Carcinoma | |

| NMN Increase in Human Primary Myotubes (10 µM) | 2.5-fold | Human Primary Myotubes | |

| NAD+ Increase in Human Primary Myotubes (10 µM) | 1.25-fold | Human Primary Myotubes |

Table 2: In Vivo Efficacy of this compound in Mice

| Tissue | Fold Increase in NAD+ | Dosage and Administration | Source |

| Liver | 1.3-fold | 20 mg/kg, intraperitoneal (i.p.) injection | |

| Heart | Trend towards increase | 20 mg/kg, i.p. injection | |

| Skeletal Muscle (Gastrocnemius & Quadriceps) | No significant increase | 20 mg/kg, i.p. injection |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro NAMPT Activity Assay

This assay quantifies the production of NMN by purified NAMPT in the presence or absence of this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.

-

Enzyme and Substrate Addition: In a microplate, combine 30 nM of purified human NAMPT with 10 µM nicotinamide (NAM) and 50 µM phosphoribosyl pyrophosphate (PRPP).

-

Initiation of Reaction: Add 2 mM ATP to initiate the enzymatic reaction. For testing this compound, include the desired concentration of the compound in the reaction mixture.

-

Incubation: Incubate the reaction plate at 37°C for 1 to 4 hours.

-

NMN Detection: Quantify the amount of NMN produced using a sensitive fluorescence-based assay or by LC-MS/MS.

Cell-Based NMN and NAD+ Quantification

This protocol details the treatment of cultured cells with this compound and the subsequent measurement of intracellular NMN and NAD+ levels.

-

Cell Culture: Culture A549 human lung carcinoma cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.4, 2, and 10 µM) or vehicle (DMSO) for 4 hours.

-

Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of NMN and NAD+.

In Vivo Mouse Studies

This protocol outlines the in vivo administration of this compound to mice and the subsequent analysis of tissue NAD+ levels.

-

Animal Model: Use male C57BL/6J mice for the study.

-

Compound Administration: Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection. A vehicle control group (e.g., 10% DMSO, 10% Tween 80 in saline) should be included.

-

Tissue Harvesting: After 4 hours of treatment, euthanize the mice and harvest tissues of interest (e.g., liver, heart, skeletal muscle).

-

Metabolite Extraction from Tissues: Homogenize the harvested tissues in an appropriate extraction solvent and process them to extract NAD+ and related metabolites.

-

NAD+ Quantification: Quantify the NAD+ levels in the tissue extracts using LC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a pioneering pharmacological approach to elevating intracellular NAD+ levels through the direct activation of NAMPT. Its well-characterized mechanism of action, which involves multiple points of enhancement of the NAMPT catalytic cycle, makes it a valuable tool for research into the therapeutic potential of NAD+ augmentation. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development and application in preclinical models of diseases associated with NAD+ decline. This technical guide serves as a comprehensive resource for scientists and researchers seeking to understand and utilize this novel NAMPT activator.

References

- 1. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]

- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Target of SBI-797812

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target of SBI-797812, a small molecule activator with significant therapeutic potential. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

The Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The direct molecular target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2] NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for synthesizing nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in vital cellular processes like DNA repair, signaling, and epigenetics.[2][4] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.

Mechanism of Action

This compound is not a simple agonist; it acts as a potent activator that transforms NAMPT into a "super catalyst". Its mechanism is multifaceted and includes several key effects:

-

Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN and the consumption of nicotinamide (NAM).

-

Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. The compound increases the apparent affinity of NAMPT for its co-substrate ATP.

-

Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).

-

Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.

-

Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.

Structurally, this compound is similar to active-site directed NAMPT inhibitors and is thought to bind at or near the enzyme's active site, specifically in a "rear channel". This is supported by findings that NAMPT inhibitors like FK-866 can block the binding of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Description |

| EC50 | Human | 0.37 ± 0.06 µM | Concentration for half-maximal activation of NAMPT-mediated NMN production. |

| Maximal Fold Activation | Human | 2.1-fold | Maximum stimulation of NMN formation by this compound. |

| Apparent Affinity (EC50) | Mouse vs. Human | ~8-fold less for mouse | The potency of this compound is lower for mouse NAMPT compared to human NAMPT. |

Table 2: Cellular Effects of this compound in A549 Human Lung Carcinoma Cells

| Treatment | Fold Increase in NMN | Fold Increase in NAD+ |

| This compound | 17.4-fold | 2.2-fold |

| This compound (with 13C/15N-labelled NAM) | - | 5-fold increase in labeled NAD+ |

Data from Gardell et al., 2019 and Khaidizar et al., 2021.

Table 3: In Vivo Effects of this compound in Mice

| Tissue | Fold Increase in NAD+ |

| Liver | 1.3-fold (statistically significant) |

| Heart | Trend towards an increase |

| Skeletal Muscle | No significant increase |

Data from Gardell et al., 2019.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

-

Objective: To identify small molecules that bind to and activate human NAMPT from a large chemical library.

-

Methodology: A protein thermal shift (PTS) assay was employed to screen a library of 57,004 compounds.

-

Recombinant human NAMPT was incubated with individual compounds from the library.

-

The thermal stability of the protein-compound mixture was measured by monitoring protein unfolding as a function of temperature.

-

Compounds that bind to NAMPT induce a shift in the melting temperature (Tm).

-

Hits from the primary screen were then tested in a functional assay to confirm NAMPT activation.

-

-

Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.

-

Methodology: A common method is a fluorescence-based assay to detect NMN production.

-

Purified recombinant NAMPT (e.g., 30 nM) is incubated in a reaction buffer.

-

The buffer contains the substrates: nicotinamide (NAM, e.g., 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).

-

The co-substrate ATP (e.g., 2 mM) is included, as this compound activation is ATP-dependent.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).

-

The amount of NMN produced is quantified, often using a coupled enzymatic reaction that leads to a fluorescent product. The EC50 is determined by plotting NMN production against the concentration of this compound.

-

-

Objective: To measure the effect of this compound on intracellular levels of NMN and NAD+.

-

Methodology: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

-

Human cell lines (e.g., A549 lung carcinoma cells) are cultured under standard conditions.

-

Cells are treated with either a vehicle control (e.g., DMSO) or various concentrations of this compound (e.g., 0.4, 2, 10 µM) for a specified time (e.g., 4 hours).

-

After treatment, cells are harvested, and metabolites are extracted.

-

The cell extracts are then analyzed by LC-MS/MS to separate and quantify the levels of NMN and NAD+.

-

-

Objective: To determine if this compound can increase NAD+ levels in animal tissues.

-

Methodology:

-

Mice are administered this compound, typically via intraperitoneal (i.p.) injection to achieve higher plasma levels.

-

After a specific time (e.g., 2-4 hours), animals are euthanized.

-

Tissues of interest (e.g., liver, heart, muscle) are rapidly harvested and flash-frozen.

-

Metabolites are extracted from the tissues.

-

NAD+ levels in the tissue extracts are quantified using LC-MS/MS.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: The NAD+ salvage pathway and the activating role of this compound on NAMPT.

Caption: Logical workflow for the discovery and characterization of this compound.

Caption: Key mechanistic effects of this compound on the NAMPT enzyme.

References

The Discovery and Synthesis of SBI-797812: A Technical Guide to a Novel NAMPT Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-797812 is a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Its discovery represents a significant advancement in the development of therapeutics aimed at boosting cellular NAD+ levels, which are crucial for cellular metabolism, DNA repair, and signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound. Quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a chemical library containing 57,004 compounds.[1] The screening aimed to identify small molecules that could bind to and activate human NAMPT. The primary screening method employed was a protein thermal shift (PTS) assay, which measures changes in the thermal stability of a protein upon ligand binding.[1]

Of the compounds screened, 515 were identified as NAMPT ligands. Further functional analysis using a NAMPT activity assay revealed that 30 of these ligands were activators of the enzyme.[2] Through a subsequent hit-to-lead optimization campaign, this compound emerged as a potent and promising NAMPT activator.[1]

Synthesis of this compound

The synthesis of this compound was achieved through a strategic modification of a known NAMPT inhibitor, GNI-50. The key structural change involved moving the pyridine nitrogen from the 3-position in GNI-50 to the 4-position to create this compound. This seemingly minor alteration dramatically converted the molecule from a potent NAMPT inhibitor into an activator.

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be conceptualized based on general methods for the synthesis of diaryl ethers and pyridyl-containing compounds. The synthesis would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination) to connect the pyridinyl and phenyl ether moieties.

Mechanism of Action

This compound functions as a "super catalyst" of NAMPT by influencing several key aspects of the enzyme's function:

-

Increased Affinity for ATP: this compound enhances the binding of ATP to NAMPT, a critical co-substrate for the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).

-

Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated histidine residue (pHis247) in the enzyme's active site, a key intermediate in the catalytic cycle.

-

Promotion of Pyrophosphate Consumption: The compound promotes the consumption of the pyrophosphate (PPi) by-product.

-

Blunting Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its downstream product, NAD+.

By these mechanisms, this compound shifts the reaction equilibrium of the NAMPT-catalyzed reaction towards the formation of NMN, leading to a subsequent increase in cellular NAD+ levels.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay Condition | Reference |

| EC50 | 0.37 ± 0.06 µM | Human | In vitro NAMPT activity assay | |

| Maximal NMN Formation | 2.1-fold increase | Human | In vitro NAMPT activity assay | |

| NMN Increase (A549 cells) | 17.4-fold | Human | 4-hour treatment | |

| NAD+ Increase (A549 cells) | 2.2-fold | Human | 4-hour treatment |

Experimental Protocols

Protein Thermal Shift (PTS) Assay (General Protocol)

This assay was the primary high-throughput screening method used to identify NAMPT binders.

-

Reaction Setup: In a 96-well or 384-well PCR plate, combine the following:

-

Purified human NAMPT protein

-

Test compound (from the chemical library) or DMSO (control)

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

-

Assay buffer

-

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).

-

Fluorescence Monitoring: Monitor the fluorescence intensity in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A significant increase in the Tm in the presence of a test compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.

NAMPT Activity Assay (NMN Fluorometric Assay)

This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN.

-

Reaction Mixture: In a suitable reaction vessel, combine:

-

Purified NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

This compound or vehicle control (DMSO)

-

Reaction buffer

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

NMN Detection:

-

Stop the enzymatic reaction.

-

Add a reagent that specifically reacts with NMN to produce a fluorescent product.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Quantification: The amount of NMN produced is proportional to the fluorescence signal. Compare the fluorescence in the presence of this compound to the control to determine the fold activation.

Visualizations

Caption: Workflow for the discovery of this compound.

References

The Role of SBI-797812 in Boosting Nicotinamide Mononucleotide (NMN) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, making it a molecule of high interest for therapeutic development, particularly in the context of aging and metabolic diseases. The intracellular levels of NAD+ are predominantly maintained through the nicotinamide (NAM) salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step, catalyzing the conversion of NAM to nicotinamide mononucleotide (NMN). SBI-797812 is a potent, orally active small molecule activator of NAMPT. This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on NMN and NAD+ levels in various experimental systems, and detailed protocols for relevant assays.

Core Mechanism of Action of this compound

This compound functions as a selective activator of NAMPT, effectively turning the enzyme into a "super catalyst" for NMN production[1][2][3]. Its mechanism is multifaceted and involves several key enhancements to the enzymatic process:

-

Shifting Reaction Equilibrium: this compound binds to NAMPT and dramatically shifts the reversible reaction's equilibrium to favor the production of NMN and the consumption of NAM.[4]

-

Increased Affinity for ATP: The activation of NAMPT by this compound is ATP-dependent. The molecule increases the apparent affinity of NAMPT for its co-substrate ATP, thereby enhancing the enzyme's catalytic efficiency.

-

Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated, active form of NAMPT (pHisNAMPT), which is a key intermediate in the catalytic cycle.

-

Overcoming Feedback Inhibition: A crucial aspect of this compound's function is its ability to blunt the end-product feedback inhibition of NAMPT that is normally exerted by NAD+. This allows for sustained NMN production even as NAD+ levels rise.

Signaling Pathway

The primary pathway influenced by this compound is the NAD+ salvage pathway. The diagram below illustrates the central role of NAMPT and the points of intervention by this compound.

References

- 1. NAMPT enzyme assay measuring the conversion of 14C-NAM to 14C-NMN [bio-protocol.org]

- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

The Molecular Mechanism of SBI-797812: A Potent Activator of Intracellular NAD+ Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various diseases. Pharmacological elevation of intracellular NAD+ levels is a promising therapeutic strategy. This technical guide elucidates the mechanism by which the small molecule SBI-797812 acts as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, leading to a significant increase in intracellular NAD+ concentrations. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies.

Core Mechanism of Action: Super-activation of NAMPT

This compound is a pioneering small molecule that enhances the catalytic efficiency of NAMPT, effectively turning it into a "super catalyst" for the synthesis of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2][3] Unlike NAD+ precursors, this compound directly targets and modulates the activity of the NAMPT enzyme. Its mechanism is multifaceted, involving several key molecular interactions that collectively shift the enzymatic equilibrium towards robust NMN production.[1][2]

The primary mechanism of this compound involves:

-

Shifting Reaction Equilibrium: It drives the NAMPT-catalyzed reaction towards the formation of NMN.

-

Enhanced ATP Affinity: this compound increases the affinity of NAMPT for its co-substrate, ATP, a crucial step for the enzyme's catalytic activity.

-

Stabilization of the Phosphorylated Intermediate: The molecule stabilizes the phosphorylated form of NAMPT at histidine 247.

-

Promotion of By-product Consumption: It facilitates the consumption of the pyrophosphate by-product.

-

Overcoming Feedback Inhibition: Critically, this compound mitigates the feedback inhibition of NAMPT that is normally exerted by its downstream product, NAD+.

This concerted mechanism allows for a sustained and amplified production of NMN, which is then readily converted to NAD+ by NMN adenylyltransferases (NMNATs).

Signaling Pathway and Molecular Interactions

The activation of NAMPT by this compound is a critical node in the NAD+ salvage pathway. The following diagram illustrates the molecular interactions and the central role of this compound in enhancing NAD+ biosynthesis.

Caption: this compound mechanism of action on the NAMPT-mediated NAD+ salvage pathway.

Quantitative Data Summary

The efficacy of this compound in activating NAMPT and increasing intracellular NAD+ levels has been quantified in various experimental settings.

Table 1: In Vitro NAMPT Activation

| Parameter | Value | Conditions |

| EC50 | 0.37 µM | Dose-dependent activation of NAMPT |

Table 2: Effects on Intracellular NMN and NAD+ in Cultured Cells

| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in NMN | Fold Increase in NAD+ |

| A549 Human Lung Carcinoma | 10 µM | 4 hours | 17.4-fold | 2.2-fold |

| Human Primary Myotubes | 10 µM | 4 hours | 2.5-fold | 1.25-fold |

| Mouse Primary Myotubes | 10 µM | 4 hours | Significant Increase | Significant Increase |

Table 3: In Vivo Effects in Mice

| Administration Route | Dose | Time Point | Tissue | Effect on NAD+ |

| Intraperitoneal (i.p.) | 20 mg/kg | 2 hours post-dose | Liver | Significant Increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key experiments cited.

In Vitro NAMPT Activity Assay

This protocol describes the method to determine the enzymatic activity of purified NAMPT in the presence of this compound.

Caption: Experimental workflow for the in vitro NAMPT activity assay.

Detailed Steps:

-

Purified human NAMPT (30 nM) is incubated with its substrates: nicotinamide (NAM, 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, 50 µM).

-

The reaction buffer includes ATP (2 mM), which is essential for this compound-mediated activation.

-

This compound is added at various concentrations, typically ranging from 0 to 4 µM, to determine the dose-response relationship.

-

The reaction is incubated at 37°C for 1 to 4 hours.

-

The amount of NMN produced is quantified using a sensitive fluorescence-based assay.

Cell-Based Assay for Intracellular NMN and NAD+

This protocol details the methodology for measuring the impact of this compound on NMN and NAD+ levels in cultured cells.

Caption: Workflow for measuring intracellular NMN and NAD+ levels in cultured cells.

Detailed Steps:

-

A549 human lung carcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are treated with a specified concentration of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control (DMSO) for a defined period, typically 4 hours.

-

Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Intracellular metabolites are extracted from the cells.

-

The levels of NMN and NAD+ in the cell extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound represents a novel and potent pharmacological agent for increasing intracellular NAD+ levels. Its unique mechanism of "super-activating" NAMPT through a combination of increased substrate affinity, stabilization of a key intermediate, and circumvention of feedback inhibition distinguishes it from simple NAD+ precursor supplementation. The robust increase in intracellular NMN and NAD+ observed in both in vitro and in vivo models underscores the therapeutic potential of NAMPT activators like this compound for addressing conditions associated with NAD+ decline. Further research and development in this area hold promise for new therapeutic interventions in aging and metabolic diseases.

References

The NAMPT Activator SBI-797812: A Deep Dive into its Effects on Cellular Metabolism and Aging

Executive Summary

The decline of nicotinamide adenine dinucleotide (NAD+) levels is a well-established hallmark of aging and is associated with a host of age-related diseases. Consequently, strategies to augment NAD+ have emerged as a promising therapeutic avenue to promote healthy aging. SBI-797812 is a novel, potent, and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. This technical whitepaper provides a comprehensive overview of the mechanism of action of this compound, its profound effects on cellular metabolism, and its potential as a therapeutic agent in the context of aging. We present detailed quantitative data, experimental protocols, and signaling pathway diagrams to offer a complete technical resource for researchers, scientists, and drug development professionals.

Introduction: The NAD+ World and the Role of NAMPT

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for energy production. Beyond its bioenergetic role, NAD+ is a vital substrate for a class of enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs), which are integral to a wide array of cellular processes such as DNA repair, genomic stability, and epigenetic regulation.

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. The predominant pathway for NAD+ synthesis in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step of this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).

Given that NAMPT activity and NAD+ levels decline with age, enhancing NAMPT function presents a compelling strategy to counteract age-associated physiological decline. This compound has been identified as a first-in-class small molecule activator of NAMPT, offering a novel pharmacological approach to boost intracellular NAD+ levels.

This compound: Mechanism of Action

This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism.[1][2][3][4] It is structurally similar to active-site directed NAMPT inhibitors, yet it functions as an activator.[5] The core mechanisms of this compound's action are:

-

Increased Affinity for ATP: this compound significantly increases the affinity of NAMPT for its co-substrate ATP. This is crucial as the NAMPT reaction is ATP-dependent.

-

Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.

-

Promotion of Pyrophosphate Consumption: It promotes the consumption of the pyrophosphate (PPi) by-product.

-

Blunting of NAD+ Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.

Collectively, these actions shift the NAMPT reaction equilibrium towards the formation of NMN, leading to a significant increase in the intracellular pools of both NMN and NAD+.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity

| Parameter | Value | Conditions | Reference |

| EC50 | 0.37 ± 0.06 µM | In vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP. | |

| Maximal Fold Stimulation | 2.1-fold | In vitro NMN production assay. | |

| Km for ATP (Control) | 1.73 ± 0.32 mM | In the absence of this compound. | |

| Km for ATP (+ this compound) | 0.29 ± 0.03 mM | In the presence of this compound. |

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells

| Treatment (4 hours) | NMN Fold Increase | NAD+ Fold Increase | Reference |

| This compound (10 µM) | 17.4-fold | 2.2-fold |

Note: While the fold-increase for NMN is substantially higher, the absolute increase in NAD+ concentration is significantly greater.

Table 3: Dose-Dependent Effect of this compound on NMN and NAD+ in Human Primary Myotubes

| This compound Concentration (4 hours) | NMN Fold Increase | NAD+ Fold Increase | Reference |

| 0.4 µM | ~1.5-fold | ~1.1-fold | |

| 2 µM | ~2.0-fold | ~1.2-fold | |

| 10 µM | 2.5-fold | 1.25-fold |

Table 4: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

| Tissue | NAD+ Fold Increase | Dosing Regimen | Reference |

| Liver | 1.3-fold (significant) | 20 mg/kg, i.p., 4 hours post-dose | |

| Heart | Trend towards increase | 20 mg/kg, i.p., 4 hours post-dose | |

| Skeletal Muscle | No significant change | 20 mg/kg, i.p., 4 hours post-dose |

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.

Experimental Workflow: In Vitro NAMPT Activity Assay

References

- 1. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]

- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the NAMPT Activator SBI-797812: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of SBI-797812, a novel small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This compound has emerged as a significant research tool for investigating the therapeutic potential of boosting intracellular NAD+ levels, which has implications for aging and various diseases.[1][2][3]

Mechanism of Action

This compound is a potent, orally active activator of NAMPT.[4] It is structurally similar to active-site directed NAMPT inhibitors and has been shown to block the binding of these inhibitors to the enzyme.[5] The activation mechanism of this compound transforms NAMPT into a "super catalyst" for more efficient generation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.

The multifaceted mechanism of action includes:

-

Shifting Reaction Equilibrium: this compound dramatically shifts the NAMPT reaction equilibrium to favor the formation of NMN and the consumption of nicotinamide (NAM).

-

Enhanced ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. It significantly increases the affinity of NAMPT for ATP, a crucial co-substrate in the enzymatic reaction.

-

Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).

-

Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction.

-

Blunting NAD+ Feedback Inhibition: this compound overcomes the natural feedback inhibition of NAMPT activity exerted by its end-product, NAD+.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Conditions | Reference |

| EC50 | 0.37 ± 0.06 µM | Human NAMPT | |

| Maximal Fold Stimulation of NMN formation | 2.1-fold | Human NAMPT | |

| Increase in Intracellular NMN (10 µM, 4h) | 2.5-fold | Human Primary Myotubes | |

| Increase in Intracellular NAD+ (10 µM, 4h) | 1.25-fold | Human Primary Myotubes | |

| Increase in Intracellular NMN (10 µM, 4h) | 17.4-fold | A549 Human Lung Carcinoma | |

| Increase in Intracellular NAD+ (10 µM, 4h) | 2.2-fold | A549 Human Lung Carcinoma | |

| Km of NAMPT for ATP (without this compound) | 1.73 ± 0.32 mM | Recombinant Human NAMPT | |

| Km of NAMPT for ATP (with this compound) | 0.29 ± 0.03 mM | Recombinant Human NAMPT |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Value | Dosing | Tissue | Reference |

| Cmax (i.p.) | 3297 ng/mL (8.2 µM) | 10 mg/kg | Plasma | |

| Increase in NAD+ | Significant (1.3-fold) | 20 mg/kg (single i.p. dose, 2h post-dose) | Liver | |

| Increase in NAD+ | Trend towards increase | 20 mg/kg (single i.p. dose, 4h post-dose) | Heart | |

| NAD+ Levels | No significant change | 20 mg/kg (single i.p. dose, 4h post-dose) | Skeletal Muscle |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the production of NMN by NAMPT, which is then converted to NAD+ and subsequently to a fluorescent or colorimetric product.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, and BSA.

-

Prepare stock solutions of NAM, PRPP, and ATP.

-

Reconstitute purified recombinant NAMPT enzyme, NMNAT, and a dehydrogenase (e.g., alcohol dehydrogenase) in appropriate buffers.

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the NAMPT enzyme to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, dehydrogenase, and its substrate (e.g., ethanol).

-

Incubate the plate at 30°C or 37°C for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance (e.g., 450 nm for formazan) using a plate reader.

-

Subtract the background signal (negative control) from all readings.

-

Calculate the percent activation relative to the positive control.

-

Determine the EC₅₀ value by fitting the dose-response data to a suitable model.

-

2. Cellular NMN and NAD+ Quantification

This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture human A549 lung carcinoma cells or primary human myotubes in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in culture dishes and allow them to adhere and grow.

-

Treat the cells with varying concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 4 hours).

-

-

Metabolite Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract metabolites using an appropriate solvent system (e.g., 50:50 0.1 M NaOH/MeOH for reduced nucleotides).

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant containing the metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use an appropriate chromatography column and mobile phase gradient to separate NMN and NAD+.

-

Quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.

-

-

Data Normalization and Analysis:

-

Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).

-

Normalize the quantified NMN and NAD+ levels to the total protein content.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of changes in metabolite levels upon treatment with this compound.

-

3. In Vivo Evaluation of this compound in Mice

This protocol describes the administration of this compound to mice and the subsequent analysis of tissue NAD+ levels.

Protocol:

-

Animal Handling and Dosing:

-

Use male C57BL/6J mice (e.g., 8 weeks old).

-

Fast the mice for a short period (e.g., 1 hour) before dosing.

-

Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., 10% DMSO, 10% Tween 80 in saline) via intraperitoneal (i.p.) injection.

-

-

Tissue Collection:

-

At a specified time point post-dosing (e.g., 2 or 4 hours), euthanize the mice.

-

Harvest tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction and Analysis:

-

Homogenize the frozen tissues and extract NAD+ using an appropriate procedure.

-

Quantify NAD+ levels in the tissue extracts using LC-MS/MS as described in the cellular quantification protocol.

-

Normalize the NAD+ levels to the dry weight of the tissue.

-

-

Data Analysis:

-

Compare the NAD+ levels in the tissues of this compound-treated mice to those of vehicle-treated mice using statistical tests (e.g., t-test).

-

This technical guide provides a comprehensive summary of the pharmacological profile of this compound. The data and protocols presented herein are intended to facilitate further research into the therapeutic applications of NAMPT activation and NAD+ modulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Investigating the Therapeutic Potential of SBI-797812: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is implicated in a range of age-related diseases. Pharmacological activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, represents a promising therapeutic strategy to augment intracellular NAD+ levels. This document provides a comprehensive technical overview of SBI-797812, a potent small-molecule activator of NAMPT. We detail its mechanism of action, summarize key preclinical data from in vitro and in vivo studies, and provide detailed experimental protocols to facilitate further research and development.

Introduction

The depletion of cellular NAD+ pools is a hallmark of aging and is associated with a variety of pathophysiological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[1] The NAMPT-mediated salvage pathway, which recycles nicotinamide (NAM) back into NAD+ via the intermediate nicotinamide mononucleotide (NMN), is the predominant source of cellular NAD+.[2] this compound is a novel, orally active small molecule that allosterically activates NAMPT, enhancing its catalytic efficiency and increasing the production of NMN and subsequently NAD+.[3][4] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism:[5]

-

Allosteric Activation: this compound binds to a site on NAMPT that is distinct from the active site, inducing a conformational change that enhances its catalytic activity.

-

Increased Affinity for ATP: The binding of this compound increases the affinity of NAMPT for its co-substrate ATP, which is obligatory for the activation effect.

-

Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT (pHisNAMPT), promoting the forward reaction towards NMN synthesis.

-

Overcoming Feedback Inhibition: this compound blunts the end-product feedback inhibition of NAMPT by NAD+.

-

Promotion of Pyrophosphate Consumption: The activator promotes the consumption of the pyrophosphate (PPi) by-product, further driving the reaction towards NMN production.

This concerted mechanism leads to a significant increase in the intracellular concentration of NMN, which is then readily converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the NAMPT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | NMN Fold Increase | NAD+ Fold Increase | Reference |

| A549 Human Lung Carcinoma | 10 µM this compound for 4h | 17.4 | 2.2 | |

| Human Primary Myotubes | 10 µM this compound for 4h | 2.5 | 1.25 | |

| Mouse Primary Myotubes | 10 µM this compound for 4h | Significant Increase | Significant Increase |

Table 2: In Vivo Efficacy of this compound in Mice

| Tissue | Dose and Administration | Time Point | NAD+ Fold Increase | Reference |

| Liver | 20 mg/kg, i.p. | 4 hours | 1.3 | |

| Heart | 20 mg/kg, i.p. | 4 hours | Trend towards increase | |

| Skeletal Muscle (Gastrocnemius and Quadriceps) | 20 mg/kg, i.p. | 4 hours | No significant increase |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Species | Reference |

| EC50 for NAMPT activation | 0.37 µM | Human | |

| Cmax (i.p. dosing, 10 mg/kg) | 3297 ng/mL (8.2 µM) | Mouse |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Cell-Based Assays

5.1.1. A549 Human Lung Carcinoma Cell Culture and Treatment

-

Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels. Upon reaching 70-80% confluency, the medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentrations (e.g., 0.4, 2, 10 µM). The cells are then incubated for a specified duration (e.g., 4 hours).

5.1.2. Primary Myotube Culture and Treatment

-

Isolation and Differentiation: Primary myoblasts are isolated from mouse skeletal muscle. To induce differentiation into myotubes, myoblasts are cultured to high confluency and the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).

-

Treatment: Differentiated myotubes are treated with this compound or vehicle in fresh differentiation medium for the desired time and concentrations.

In Vivo Mouse Studies

-

Animal Husbandry: Male C57BL/6J mice (8-9 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: this compound is formulated for intraperitoneal (i.p.) injection. Mice are administered a single dose of this compound (e.g., 20 mg/kg) or a vehicle control.

-

Tissue Harvesting: At a specified time point post-injection (e.g., 4 hours), mice are euthanized, and tissues (liver, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

LC-MS/MS Quantification of NMN and NAD+

-

Sample Preparation: Frozen tissues are homogenized, and metabolites are extracted using an appropriate solvent system (e.g., a buffered ethanol solution). Cell culture samples are lysed, and proteins are precipitated.

-

LC-MS/MS Analysis: An LC-MS/MS method is employed for the simultaneous quantification of NMN and NAD+. Chromatographic separation is typically achieved on a C18 or HILIC column. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for NMN and NAD+.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a potent and specific activator of NAMPT that effectively increases intracellular NMN and NAD+ levels in both in vitro and in vivo models. The data summarized herein underscore its therapeutic potential for conditions associated with NAD+ decline. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in various disease models, and ultimately translating these promising preclinical findings to clinical applications. This technical guide provides a foundational resource for researchers to design and execute further investigations into this novel therapeutic agent.

References

- 1. A549 Cell Subculture Protocol [a549.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]

- 5. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SBI-797812 in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a potent, cell-permeable activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By enhancing NAMPT activity, this compound effectively increases intracellular levels of nicotinamide mononucleotide (NMN) and NAD+.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, metabolism, and cell survival.[3][4] The A549 human lung carcinoma cell line is a widely used model for studying lung cancer and cellular responses to therapeutic agents. This document provides detailed protocols for the in vitro application of this compound in A549 cells to assess its effects on cell viability and NAD+ metabolism.

Mechanism of Action: The NAMPT-NAD+ Axis

This compound functions by allosterically activating NAMPT, which catalyzes the conversion of nicotinamide (NAM) to NMN. NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The increased intracellular NAD+ pool can then influence the activity of NAD+-dependent enzymes like SIRT1 and PARP-1, impacting downstream cellular pathways.

Caption: this compound activates the NAMPT enzyme, boosting NAD+ levels.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted with this compound on A549 cells, based on published findings.

Table 1: Dose-Dependent Effect of this compound on A549 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.4 | 1.22 ± 0.09 | 97.6 |

| 2 | 1.20 ± 0.07 | 96.0 |

| 10 | 1.18 ± 0.10 | 94.4 |

| 50 | 0.85 ± 0.06 | 68.0 |

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells

| Treatment (4 hours) | NMN (pmol/mg protein) (Mean ± SD) | Fold Change (vs. Vehicle) | NAD+ (nmol/mg protein) (Mean ± SD) | Fold Change (vs. Vehicle) |

| Vehicle Control | 28.5 ± 4.2 | 1.0 | 7.2 ± 0.6 | 1.0 |

| This compound (0.4 µM) | 75.6 ± 8.1 | 2.7 | 10.8 ± 0.9 | 1.5 |

| This compound (2 µM) | 171.0 ± 15.3 | 6.0 | 12.2 ± 1.1 | 1.7 |

| This compound (10 µM) | 458.7 ± 39.5 | 16.1 | 15.8 ± 1.4 | 2.2 |

Experimental Protocols

Caption: General experimental workflow for studying this compound in A549 cells.

A549 Cell Culture and Maintenance

-

Materials:

-

A549 human lung carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Culture A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Seed the cells into new flasks or plates for experiments at the desired density.

-

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

96-well plates

-

A549 cells

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantification of Intracellular NMN and NAD+

-

Materials:

-

6-well plates

-

A549 cells

-

This compound stock solution

-

Commercially available NAD+/NADH and NMN assay kits

-

Cell lysis buffer (provided in the kit or RIPA buffer)

-

Microplate reader (for colorimetric or fluorometric assays)

-

-

Protocol:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with different concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse the cells according to the protocol of the chosen NMN and NAD+/NADH assay kits.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay for normalization.

-

Follow the manufacturer's instructions for the NMN and NAD+/NADH assay kits to measure the respective metabolite levels.

-

Normalize the NMN and NAD+ concentrations to the protein content of each sample.

-

Western Blot Analysis of SIRT1 and PARP-1

-

Materials:

-

6-well plates

-

A549 cells

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SIRT1, anti-PARP-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed and treat A549 cells as described for the NMN/NAD+ quantification.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SIRT1, PARP-1, and a loading control (β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonistic crosstalk between SIRT1, PARP-1, and -2 in the regulation of chronic inflammation associated with aging and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Application Notes and Protocols for SBI-797812 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SBI-797812, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), in cell culture experiments. The following sections detail recommended concentrations, experimental procedures, and data analysis for studying the effects of this compound on cellular NAD+ metabolism.

Introduction to this compound

This compound is a small molecule activator of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound increases the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This leads to elevated intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and cell signaling.

Mechanism of Action

This compound binds to the NAMPT active site, inducing a conformational change that enhances its catalytic efficiency. This activation results in several key effects:

-

Increased NMN Production: this compound shifts the NAMPT reaction equilibrium towards the formation of NMN.

-

Enhanced ATP Affinity: It increases the affinity of NAMPT for its co-substrate, ATP.

-

Stabilization of the Phosphorylated State: this compound stabilizes the phosphorylated, active form of NAMPT.

-

Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT by NAD+.

These combined effects turn NAMPT into a "super catalyst," leading to a significant boost in intracellular NMN and subsequently NAD+ levels.

Recommended Cell Lines and Reagents

-

Cell Lines:

-

A549 (Human lung carcinoma): A commonly used cell line for studying NAMPT modulation.

-

Primary Myotubes (Human or Mouse): A more physiologically relevant model for studying metabolic effects in muscle tissue.

-

-

Reagents:

-

This compound (various suppliers)

-

Cell Culture Media (e.g., DMEM for A549, specialized media for primary myotubes)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

DMSO (for dissolving this compound)

-

Reagents for specific assays (see protocols below)

-

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NMN and NAD+ levels in different cell types as reported in the literature.

Table 1: Effect of this compound on NMN and NAD+ Levels in A549 Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in NMN | Fold Increase in NAD+ |

| 0.4 | 4 | 2.7 | 1.5 |

| 2 | 4 | 6.1 | 1.7 |

| 10 | 4 | 16.7 - 17.4 | 2.2 |

Table 2: Effect of this compound on NMN and NAD+ Levels in Human Primary Myotubes

| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in NMN | Fold Increase in NAD+ |

| 10 | 4 | 2.5 | 1.25 |

Experimental Protocols

Protocol 1: A549 Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing A549 cells and treating them with this compound.

Materials:

-

A549 cells

-

DMEM with 4.5 g/L glucose

-

10% FBS

-

1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

6-well or 10 cm tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.

-

Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%).

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours).

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., NAD+/NMN measurement, protein extraction).

Protocol 2: Measurement of Intracellular NAD+ and NMN by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of NAD+ and NMN from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Extraction Solvent (e.g., 80% methanol or 0.5 M perchloric acid)

-

Internal standards (e.g., ¹³C-labeled NAD+ and NMN)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Cell Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add ice-cold extraction solvent to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the samples on ice or at -80°C for at least 15-30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

-

Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

-

LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18 or HILIC). Separate NAD+ and NMN using an appropriate gradient of mobile phases. Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the absolute or relative levels of NAD+ and NMN by comparing the peak areas to those of the internal standards and a standard curve. Normalize the results to the protein concentration or cell number of the initial lysate.

Protocol 3: Cell Viability Assay

To assess the effect of this compound on cell proliferation and viability, a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be used. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cells of interest

-

96-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density.

-

Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway

The following diagram illustrates the NAD+ salvage pathway and the point of action of this compound.

These protocols and notes provide a comprehensive guide for researchers to effectively use this compound in cell culture and to accurately assess its impact on cellular NAD+ metabolism. As with any experimental procedure, optimization for specific cell types and experimental conditions may be necessary.

Application Notes and Protocols for the Preparation of SBI-797812 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: SBI-797812 is a potent and selective activator of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a key regulator in the NAD+ salvage pathway.[1][2][3] By enhancing NAMPT activity, this compound effectively increases the production of nicotinamide mononucleotide (NMN), a precursor to NAD+, thereby boosting intracellular NAD+ levels.[2][4] This has significant implications for research into aging, metabolic diseases, and neurodegeneration. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₄O₄S |

| Molecular Weight | 402.47 g/mol |

| CAS Number | 2237268-08-3 |

| Appearance | Crystalline solid / Solid powder |

| Purity | ≥98% |

| Solubility | DMSO: Up to 250 mg/mL (621.16 mM); sonication may be required. Solubility is also reported as 80 mg/mL (198.77 mM). Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Ethanol: 2.5 mg/mL Water: Insoluble |

| Storage (Powder) | Store at -20°C for up to 3-4 years. Short-term storage (days to weeks) at 0-4°C is also acceptable. |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 50 mM stock solution in Dimethyl Sulfoxide (DMSO), a common starting concentration for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.12 mg of this compound (Molecular Weight: 402.47 g/mol ).

-

Calculation:Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)

-

Mass (mg) = 50 mmol/L x 0.001 L x 402.47 g/mol x 1000 mg/g = 20.12 mg

-

-

Dissolution: Add the calculated volume of fresh DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, especially for higher concentrations.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Workflow for In Vitro Stock Preparation

Caption: Workflow for preparing and storing this compound stock solution for in vitro use.

Protocol 2: Preparation of this compound Formulation for In Vivo (Intraperitoneal Injection)

This protocol outlines the preparation of a dosing solution suitable for intraperitoneal (i.p.) injection in animal models, such as mice. This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution.

Materials:

-

High-concentration this compound stock solution in DMSO (e.g., 80 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile ddH₂O (double-distilled water) or saline

-

Sterile tubes for mixing

Procedure:

This procedure is adapted to prepare a final concentration of 4 mg/mL.

-

Prepare Initial Mixture: In a sterile tube, combine 50 µL of an 80 mg/mL this compound DMSO stock solution with 400 µL of PEG300.

-

Mix Thoroughly: Mix gently but thoroughly until the solution is clear and uniform.

-

Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

-

Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix to obtain a clear solution.

-

Use Immediately: This final formulation should be used immediately for optimal results. Do not store the final diluted formulation.

Signaling Pathway Activated by this compound

Caption: this compound activates the NAMPT enzyme, boosting NMN and NAD+ synthesis.

References

Application Note: Measuring Changes in NAD+ Levels after SBI-797812 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Pharmacological elevation of intracellular NAD+ is a promising therapeutic strategy for various diseases. SBI-797812 is a potent small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the principal NAD+ salvage pathway in mammals.[1][2] This document provides detailed protocols for treating biological systems with this compound and subsequently measuring the changes in NAD+ and its precursor, nicotinamide mononucleotide (NMN), using established biochemical methods.

Mechanism of Action of this compound

This compound enhances the production of NAD+ through the salvage pathway. It directly activates NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN.[2] NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs). The mechanism of this compound involves several key enhancements to NAMPT's function: it increases the enzyme's affinity for ATP, shifts the reaction equilibrium toward NMN formation, and uniquely blunts the natural feedback inhibition of NAMPT caused by NAD+.[2][3] These combined effects turn NAMPT into a more efficient "super catalyst" for NMN production, leading to a significant boost in intracellular NAD+ levels.

Quantitative Data on this compound Efficacy

Treatment with this compound has been shown to significantly increase NMN and NAD+ levels in both cell culture (in vitro) and animal models (in vivo).

Table 1: In Vitro Effects of this compound on NMN and NAD+ Levels

| Cell Line | Treatment | NMN Increase (Fold) | NAD+ Increase (Fold) | Reference |